molecular formula C10H9NO B8657852 2-Methyl-4-(2-oxoethyl)benzonitrile

2-Methyl-4-(2-oxoethyl)benzonitrile

Cat. No. B8657852
M. Wt: 159.18 g/mol
InChI Key: WWJXDZMWEJEKIH-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

A solution of 3-(4-cyano-3-methylphenyl)oxirane-2-carboxylate (927 mg, 4.0 mmol) in 5 mL of dry ethanol was cooled to 0° C. Freshly prepared EtONa (5 mmol) in 4 mL of ethanol was added and stirred at 0° C. for 10 min. Then dropwise addition of 0.1 g of water, stirred at 0° C. for 2 hours, and the sodium salt of the epoxy compound was filtered. The sodium salt of the epoxy compound was then dissolved in 5 mL of water and added 5 mL of 1 N of HCl and 20 mL of toluene. The mixture was heated to reflux for 2 hours. The organic phase was separated, washed by saturated sodium chloride, dried over Na2SO4 and distilled off solvent to afford crude 2-methyl-4-(2-oxoethyl)benzonitrile. MS m/z: 160 (M+1)+.
Name
3-(4-cyano-3-methylphenyl)oxirane-2-carboxylate
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:11][CH:10]2C([O-])=O)=[CH:5][C:4]=1[CH3:15])#[N:2].CC[O-].[Na+].O>C(O)C>[CH3:15][C:4]1[CH:5]=[C:6]([CH2:9][CH:10]=[O:11])[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
3-(4-cyano-3-methylphenyl)oxirane-2-carboxylate
Quantity
927 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)C1C(O1)C(=O)[O-])C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the sodium salt of the epoxy compound was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The sodium salt of the epoxy compound was then dissolved in 5 mL of water
ADDITION
Type
ADDITION
Details
added 5 mL of 1 N of HCl and 20 mL of toluene
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed by saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled off solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(C#N)C=CC(=C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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